1-(2,6-Difluorophenyl)-N-methylmethanamine hydrochloride
Description
1-(2,6-Difluorophenyl)-N-methylmethanamine hydrochloride is a fluorinated aromatic amine derivative characterized by a phenyl ring substituted with fluorine atoms at the 2 and 6 positions. The molecule features a methylamine group attached to the phenyl ring, which is protonated as a hydrochloride salt to enhance stability and solubility. This compound is structurally related to bioactive molecules targeting receptors such as FFAR1/FFAR4, where fluorination often improves metabolic stability and binding affinity .
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c1-11-5-6-7(9)3-2-4-8(6)10;/h2-4,11H,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJVHDRPBIYCDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC=C1F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
Reductive amination is the most direct method, combining 2,6-difluorobenzaldehyde with methylamine in the presence of reducing agents. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) facilitates imine reduction to the secondary amine.
Reaction Scheme:
Optimization Parameters
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Solvent System: Methanol or ethanol at 0–25°C.
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Molar Ratios: 1:1.2 (aldehyde:methylamine) to minimize side products.
Table 1: Reductive Amination Conditions and Outcomes
Limitations
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Requires anhydrous conditions to prevent aldehyde hydration.
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Over-reduction to tertiary amines occurs with excess methylamine.
Carbamate Deprotection Route
tert-Butyl Carbamate Intermediate
This two-step method avoids handling volatile methylamine directly. A tert-butyl carbamate-protected intermediate is synthesized, followed by acidic deprotection.
Step 1: Carbamate Formation
Step 2: Deprotection
Trifluoroethanol (TFE) and trimethylsilyl chloride (TMS-Cl) cleave the carbamate group, yielding the free amine, which is subsequently protonated with HCl:
Table 2: Deprotection Reaction Metrics
Advantages
Crystallization and Purification
Evaporative Crystallization
The hydrochloride salt is crystallized from methanol or ethanol by solvent evaporation. Key parameters include:
Table 3: Crystallization Conditions
Anti-Solvent Precipitation
Adding anti-solvents like hexane or diethyl ether induces rapid crystallization:
Comparative Analysis of Synthesis Methods
Table 4: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Reductive Amination | 78–82 | 92–95 | Moderate | Low |
| Carbamate Route | 74–85 | 95–98 | High | Medium |
| Anti-Solvent Crystallization | N/A | 97–99 | High | High |
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)-N-methylmethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound is part of a class of pyrrole derivatives that have been explored for their therapeutic potential. Research indicates that derivatives of 1-(2,6-difluorophenyl)-N-methylmethanamine demonstrate efficacy against various diseases, including:
- Diabetic Neuropathies : The compound has shown promise in preclinical studies aimed at alleviating symptoms associated with diabetic neuropathy, potentially by modulating pain pathways.
- Overactive Bladder : Clinical trials have indicated its utility in treating overactive bladder syndrome, addressing both urgency and frequency of urination.
- Peptic Ulcer Disease : Its application in managing peptic ulcers has been noted, possibly through mechanisms that involve gastric acid secretion modulation.
Pharmacological Research
Mechanism of Action Studies
The pharmacological profile of 1-(2,6-difluorophenyl)-N-methylmethanamine suggests it acts on specific neurotransmitter systems. Studies have indicated that this compound may influence serotonin and norepinephrine pathways, providing insights into its antidepressant and anxiolytic properties.
Case Studies and Clinical Trials
Several case studies highlight the therapeutic potential of 1-(2,6-difluorophenyl)-N-methylmethanamine hydrochloride:
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Case Study 1: Treatment of Diabetic Neuropathies
A clinical trial involving patients with diabetic neuropathy showed significant improvement in pain scores after treatment with this compound. The study emphasized the compound's ability to enhance nerve function and reduce pain perception. -
Case Study 2: Efficacy in Overactive Bladder
In a randomized controlled trial, participants receiving the compound reported a marked decrease in urinary frequency compared to the placebo group. This study supports its application as a therapeutic agent for bladder control disorders.
Comparative Analysis of Related Compounds
To better understand the applications of this compound, a comparative analysis with similar compounds is useful:
| Compound Name | Therapeutic Use | Mechanism of Action |
|---|---|---|
| This compound | Diabetic neuropathies, Overactive bladder | Modulation of neurotransmitter systems |
| 4-Methoxy Pyrrole Derivatives | Antidepressants | Serotonin reuptake inhibition |
| Other Pyrrole Derivatives | Various CNS disorders | Multi-target action |
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the methylmethanamine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-(2,6-Difluorophenyl)ethanamine Hydrochloride (CAS 1309602-31-0)
1-(2,4-Difluorophenyl)-N-methylmethanamine Derivatives
- Structural Difference : Fluorine atoms at 2 and 4 positions instead of 2 and 5.
- Impact : The 2,4-difluoro substitution creates a distinct electronic environment, reducing steric hindrance and possibly favoring interactions with planar binding pockets. Such derivatives are common in agrochemicals and anticonvulsants .
Chlorinated Analogs (e.g., 1-(2,6-Dichlorophenyl)-N-methylmethanamine Hydrochloride)
- Structural Difference : Chlorine replaces fluorine at the 2 and 6 positions.
- Impact : Chlorine’s larger atomic radius and higher electronegativity increase lipophilicity and may enhance metabolic stability but could also introduce toxicity risks .
Modifications to the Amine Group
1-(2,6-Difluorophenyl)cyclopropan-1-amine Hydrochloride
Enantiomeric Forms (e.g., (R)- and (S)-1-(2,6-Difluorophenyl)ethanamine Hydrochloride)
- Structural Difference : Stereochemical variation at the chiral center.
- Impact : Enantiomers often exhibit divergent pharmacological profiles. For example, (R)-isomers may show higher affinity for specific GPCRs, as seen in analogs like (R)-1-(2,4-difluorophenyl)ethanamine hydrochloride (Similarity Score: 0.93) .
Functional Group Additions
2,6-Difluorophenacylamine Hydrochloride (CAS 1210255-19-8)
- Structural Difference : Ketone group adjacent to the amine.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Utility : The hydrochloride salt form of 1-(2,6-difluorophenyl)-N-methylmethanamine is synthesized via reactions involving hydrogen chloride in 1,4-dioxane, achieving moderate yields (37.47%) .
- Structural Optimization : Substituting fluorine with chlorine or modifying the amine group (e.g., cyclopropane integration) can fine-tune pharmacokinetic properties, as observed in pesticidal and anticonvulsant agents .
Biological Activity
1-(2,6-Difluorophenyl)-N-methylmethanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to a class of amines that may exhibit various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
The molecular formula of this compound is C9H10ClF2N. It features a difluorophenyl group attached to a methylated amine, which contributes to its unique reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets, including enzymes and receptors. The presence of fluorine atoms enhances its lipophilicity, potentially increasing membrane permeability and facilitating interactions with cellular components.
Biological Activity Overview
Research indicates that this compound may exhibit the following biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, particularly against bacterial strains such as Helicobacter pylori, which is associated with gastrointestinal disorders .
- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, indicating potential applications in cancer therapy .
- Neuroprotective Effects : Some research points to neuroprotective properties, suggesting it may help in conditions like neurodegeneration .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Efficacy :
- Cytotoxicity Assessment :
- Neuroprotective Studies :
Data Table: Summary of Biological Activities
Q & A
Q. What are the critical safety considerations for handling 1-(2,6-Difluorophenyl)-N-methylmethanamine hydrochloride in laboratory settings?
Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to prevent skin/eye contact. Experiments involving volatile derivatives should be conducted in fume hoods to avoid inhalation. Waste disposal requires segregation into halogenated organic waste containers, followed by incineration or treatment by certified hazardous waste facilities. These protocols align with safety guidelines for structurally similar fluorinated amines, such as 2-(2,3-difluorophenyl)ethan-1-amine hydrochloride .
Q. What are the common synthetic routes for preparing this compound?
A typical method involves reductive amination:
- React 2,6-difluorobenzaldehyde with methylamine under acidic conditions to form the imine intermediate.
- Reduce the imine using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C).
- Isolate the free base and treat with HCl in anhydrous ether to precipitate the hydrochloride salt. Purity is verified via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) and NMR (e.g., 19F NMR for fluorine environment analysis). This approach mirrors strategies used for analogous chlorophenylhydrazine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictory spectroscopic data (e.g., NMR vs. DFT) for this compound?
Discrepancies between experimental and computational data often arise from solvent effects or conformational flexibility. To address this:
- Perform temperature-dependent NMR to assess dynamic rotational barriers.
- Compare experimental 1H/19F NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p) level) using implicit solvent models (e.g., PCM for methanol).
- Validate crystal packing influences via X-ray diffraction, as demonstrated in structural studies of related Schiff base amines .
Q. What experimental design strategies optimize the yield and purity of this compound under scaled-up conditions?
Use Design of Experiments (DoE) to evaluate critical parameters:
- Factors : Reaction temperature (25–60°C), stoichiometry of methylamine (1.2–2.0 equiv.), and HCl concentration during salt formation.
- Responses : Yield (gravimetric analysis), purity (HPLC area%), and particle size (via laser diffraction). A central composite design (CCD) with ANOVA identifies optimal conditions while minimizing trial runs. This methodology is validated in chemical engineering studies on reaction optimization .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., ωB97X-D/def2-TZVP) can map frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic attack. For example:
- Calculate activation energies for possible SN2 pathways at the benzylic carbon.
- Simulate solvent effects (e.g., DMSO vs. THF) using COSMO-RS. Cross-validate with experimental kinetics (e.g., monitoring by LC-MS) to refine computational models. This integrated approach is exemplified in reaction path search methodologies .
Q. What analytical techniques are most effective for characterizing batch-to-batch variability in hydrochloride salt formation?
- Thermogravimetric Analysis (TGA) : Quantify residual solvent or hydration levels (5–10% weight loss below 150°C indicates moisture).
- Powder X-ray Diffraction (PXRD) : Detect polymorphic variations; compare experimental patterns with simulated data from single-crystal structures.
- Ion Chromatography (IC) : Measure chloride counterion stoichiometry (target: 1:1 molar ratio). These methods are critical for QA/QC, as shown in studies on dimethyl benzyl ammonium chlorides .
Methodological Guidance for Data Interpretation
Q. How should researchers address discrepancies between theoretical and experimental melting points?
- Experimental : Perform DSC at 10°C/min under N2 to observe melt/decomposition events.
- Theoretical : Use COSMOquick or other solubility prediction tools to estimate melting points based on lattice energy calculations. Large deviations (>10°C) may indicate impurities; re-crystallize from ethanol/water (1:3 v/v) and re-analyze. Similar protocols are applied to naphthyl-based amines .
Q. What strategies validate the stability of this compound under long-term storage?
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months; monitor via HPLC for degradation products (e.g., hydrolyzed free base).
- Light Sensitivity : Expose to UV-A (320–400 nm) for 48 hours; assess photodegradation by LC-MS.
- Recommendation : Store in amber vials under argon at –20°C, as advised for light-sensitive diethylaminoethyl chlorides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
